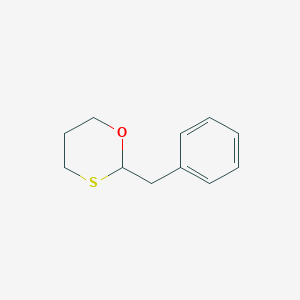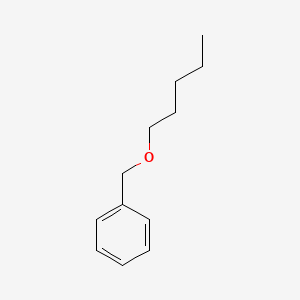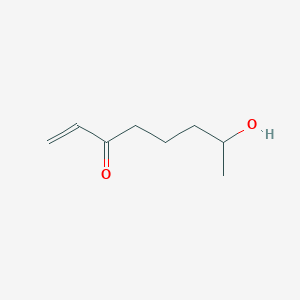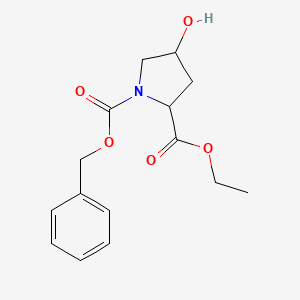
1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cbz-4®-hydroxypyrrolidine-2-carboxylicacidethylester is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.
Méthodes De Préparation
The synthesis of 1-Cbz-4®-hydroxypyrrolidine-2-carboxylicacidethylester typically involves the protection of the hydroxyl group and the carboxylic acid group. One common method includes the following steps:
Protection of the Hydroxyl Group: The hydroxyl group is protected using a benzyl chloroformate (CbzCl) reagent in the presence of a base such as sodium carbonate (Na2CO3) in a solvent like tetrahydrofuran (THF) and water mixture.
Formation of the Pyrrolidine Ring: The protected intermediate is then subjected to cyclization reactions to form the pyrrolidine ring.
Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Cbz-4®-hydroxypyrrolidine-2-carboxylicacidethylester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl protecting group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM), methanol, and acetic acid. Major products formed from these reactions include the corresponding ketones, alcohols, and deprotected pyrrolidine derivatives.
Applications De Recherche Scientifique
1-Cbz-4®-hydroxypyrrolidine-2-carboxylicacidethylester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Industry: It is employed in the production of specialty chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Cbz-4®-hydroxypyrrolidine-2-carboxylicacidethylester involves its interaction with specific molecular targets and pathways. For instance, as a proline derivative, it can inhibit enzymes that recognize proline residues in peptides and proteins. This inhibition can affect various biological processes, including protein synthesis and signal transduction .
Comparaison Avec Des Composés Similaires
1-Cbz-4®-hydroxypyrrolidine-2-carboxylicacidethylester can be compared with other similar compounds such as:
1-Cbz-4-piperidone: This compound is also a protected amine and is used in similar synthetic applications.
1-Benzyl-4-piperidone: Another related compound used as a building block in pharmaceutical synthesis.
The uniqueness of 1-Cbz-4®-hydroxypyrrolidine-2-carboxylicacidethylester lies in its specific stereochemistry and functional groups, which make it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C15H19NO5 |
|---|---|
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
1-O-benzyl 2-O-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-2-20-14(18)13-8-12(17)9-16(13)15(19)21-10-11-6-4-3-5-7-11/h3-7,12-13,17H,2,8-10H2,1H3 |
Clé InChI |
FEPRPINUVNZMRY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


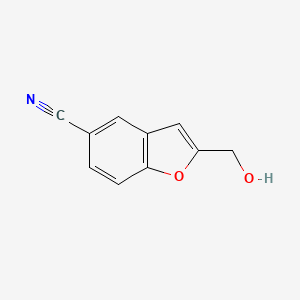
![Pyrazolo[1,5-a]pyrimidin-2(1h)-one,5,7-dimethyl-3-phenyl-](/img/structure/B8684137.png)

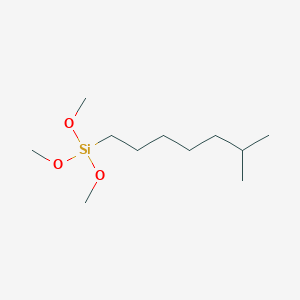
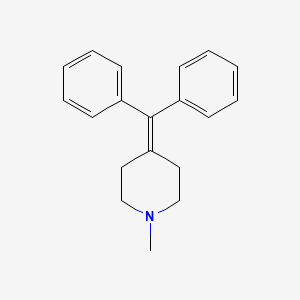
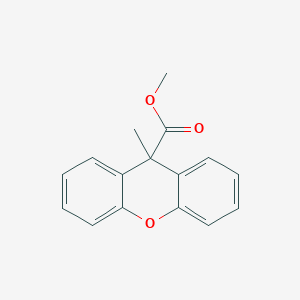
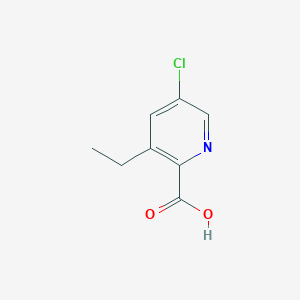
![Benzoic acid, 4-[4-[(4'-chloro[1,1'-biphenyl]-2-yl)methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B8684173.png)
![ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B8684180.png)
![2-{[(3-Methoxypyridin-2-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8684188.png)
![[3-(propan-2-yl)-1H-pyrazol-1-yl]methanol](/img/structure/B8684190.png)
